2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol
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Overview
Description
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound with the molecular formula C19H18N2O2 It is characterized by the presence of a cyano group, a piperidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling Reactions: The final step involves coupling the piperidine ring with the phenol group through reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group and phenol group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol
- 2-Cyano-5-[4-(morpholine-1-carbonyl)phenyl]phenol
- 2-Cyano-5-[4-(pyrrolidine-1-carbonyl)phenyl]phenol
Uniqueness
2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-17-9-8-16(12-18(17)22)14-4-6-15(7-5-14)19(23)21-10-2-1-3-11-21/h4-9,12,22H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDJNABTCGVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685010 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-79-3 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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